molecular formula C16H24N2O3S B11262478 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Cat. No.: B11262478
M. Wt: 324.4 g/mol
InChI Key: INGDKPKXDSZMIT-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethanesulfonyl group and a tetrahydroquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE typically involves multiple steps. One common method includes the reaction of ethanesulfonyl chloride with a suitable amine to form the ethanesulfonamide intermediate. This intermediate is then reacted with a tetrahydroquinoline derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE
  • N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2,6-DIFLUOROBENZAMIDE

Uniqueness

Compared to similar compounds, N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-METHYLBUTANAMIDE is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbutanamide

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)18-9-5-6-13-11-14(7-8-15(13)18)17-16(19)10-12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)

InChI Key

INGDKPKXDSZMIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)C

Origin of Product

United States

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